molecular formula C3O9Tm2 B13835172 Dithulium tricarbonate CAS No. 6026-63-7

Dithulium tricarbonate

Cat. No.: B13835172
CAS No.: 6026-63-7
M. Wt: 517.89 g/mol
InChI Key: ZXOGQNPNWAUSGY-UHFFFAOYSA-H
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Description

Dithulium tricarbonate (Tm₂(CO₃)₃) is a rare-earth carbonate compound comprising two thulium (Tm³⁺) cations and three carbonate (CO₃²⁻) anions. For instance, uranyl carbonates like rutherfordine (UO₂CO₃) exhibit layered structures with hexagonal bipyramidal coordination of uranium, as detailed in crystallographic studies . Thulium, a lanthanide, likely adopts similar coordination geometries due to its trivalent charge and ionic radius compatibility with uranium(VI) in certain contexts.

Properties

CAS No.

6026-63-7

Molecular Formula

C3O9Tm2

Molecular Weight

517.89 g/mol

IUPAC Name

thulium(3+);tricarbonate

InChI

InChI=1S/3CH2O3.2Tm/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6

InChI Key

ZXOGQNPNWAUSGY-UHFFFAOYSA-H

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Tm+3].[Tm+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithulium tricarbonate can be synthesized through the reaction of thulium oxide with carbon dioxide under controlled conditions. The reaction typically involves heating thulium oxide in the presence of carbon dioxide gas, leading to the formation of this compound. The reaction conditions, such as temperature and pressure, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of thulium oxide and carbon dioxide into the reactor, where the reaction takes place. The product is then purified through filtration and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dithulium tricarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include thulium oxides, thulium hydroxides, and various thulium-organic complexes.

Mechanism of Action

The mechanism of action of dithulium tricarbonate involves its interaction with specific molecular targets and pathways. It can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Crystallographic Comparisons
  • Rutherfordine (UO₂CO₃) :
    Rutherfordine features neutral sheets of edge- and corner-sharing (UO₈) hexagonal bipyramids and (CO₃) triangles. Uranyl (UO₂²⁺) bond lengths average ~1.745 Å, with equatorial U–O bonds varying between 2.28–2.47 Å depending on coordination number . This contrasts with hypothetical Tm₂(CO₃)₃, where Tm³⁺ (ionic radius ~0.94 Å) would likely adopt octahedral or trigonal prismatic coordination, as seen in other rare-earth carbonates.

  • Hexavalent Uranium Polyhedra :
    Uranium(VI) in uranyl ions forms linear (O=U=O)²⁺ groups with planar equatorial ligands (e.g., 4–6 O/OH⁻), creating square, pentagonal, or hexagonal bipyramids . Tm³⁺, lacking such linear dioxo groups, would instead form simpler ionic lattices with CO₃²⁻.

2.2 Bond-Valence and Coordination Chemistry
  • Uranyl carbonates require coordination-specific bond-valence parameters to account for U⁶⁺–O bonds, which are shorter (1.79 Å average) and more covalent than Tm³⁺–O bonds . Tm³⁺, with lower charge density, would form weaker ionic interactions, leading to longer Tm–O bonds (~2.3–2.5 Å, extrapolated from lanthanide carbonates).

  • Dithulium Trisulfide (Tm₂S₃) :
    Market data for Tm₂S₃ (unrelated to carbonates) highlights its industrial applications but lacks structural details . Comparatively, Tm₂(CO₃)₃ would differ in anion type (CO₃²⁻ vs. S²⁻), leading to distinct solubility, thermal stability, and reactivity.

2.3 Stability and Reactivity
  • Uranyl carbonates like rutherfordine are stable in oxidizing environments but decompose under reducing conditions. Tm₂(CO₃)₃, like other rare-earth carbonates, would likely decompose at moderate temperatures (300–500°C) to form Tm₂O₃ and CO₂.

Data Tables

Property Dithulium Tricarbonate (Tm₂(CO₃)₃) Rutherfordine (UO₂CO₃) Dithulium Trisulfide (Tm₂S₃)
Coordination Geometry Octahedral (Tm³⁺) Hexagonal bipyramidal (U⁶⁺) Unknown (likely cubic or layered)
Cation–Anion Bond Length ~2.3–2.5 Å (Tm–O) 1.745 Å (U–O uranyl) N/A
Thermal Stability Decomposes at 300–500°C Stable in air, decomposes >400°C High (sulfides generally stable)
Industrial Use Potential catalysts, optics Nuclear industry, geology Electronics, ceramics

Q & A

What are the established methodologies for synthesizing dithulium tricarbonate, and what are the common challenges in obtaining high-purity samples?

Basic Research Question
Synthesis of this compound typically involves reacting thulium precursors with carbonate sources under controlled thermodynamic conditions. A key challenge lies in avoiding side reactions that produce byproducts like dithulium trisulfide or oxides. For example, highlights difficulties in isolating analytically pure tricarbonates due to decomposition during purification. To mitigate this, researchers should employ inert atmospheres (e.g., argon) and low-temperature crystallization. Characterization via IR spectroscopy and elemental analysis is critical to confirm purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Basic Research Question
X-ray diffraction (XRD) and infrared (IR) spectroscopy are foundational for structural analysis. IR can identify carbonate vibrational modes (e.g., asymmetric stretching at ~1,400 cm⁻¹), while XRD resolves crystal lattice parameters. emphasizes the importance of cross-validating results with thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways. For advanced purity validation, mass spectrometry coupled with high-performance liquid chromatography (HPLC) is recommended .

How can researchers address discrepancies in reported decomposition pathways of this compound across different experimental conditions?

Advanced Research Question
Contradictory decomposition data often arise from variations in experimental setups (e.g., heating rates, atmospheric conditions). To resolve these, employ data triangulation ( ):

  • Replicate experiments under standardized conditions (e.g., fixed O₂ partial pressure).
  • Compare kinetic profiles using isoconversional methods (e.g., Friedman analysis).
  • Use computational modeling (DFT) to predict intermediate species, as shown in for analogous tricarbonate complexes.
    Document methodological details rigorously per ’s guidelines to ensure reproducibility .

What computational modeling approaches are suitable for predicting this compound’s reactivity and stability under varying thermodynamic conditions?

Advanced Research Question
Density Functional Theory (DFT) simulations are effective for modeling electronic structures and reaction pathways. For example, ’s study on Ru(II)-tricarbonate complexes used DFT to predict ligand coordination behavior. Apply similar methods to this compound by:

  • Optimizing geometry using B3LYP/6-31G* basis sets.
  • Calculating Gibbs free energy changes for decomposition steps.
  • Validating results against experimental TGA and IR data. Incorporate solvent effects explicitly if reactions occur in aqueous media .

What protocols ensure reproducibility in this compound synthesis experiments?

Basic Research Question
Reproducibility requires strict adherence to:

  • Detailed experimental reporting : Include molar ratios, temperature gradients, and purification steps ( ).
  • Batch-to-batch consistency : Use calibrated equipment and pre-dried solvents.
  • Cross-lab validation : Share protocols with collaborators to identify overlooked variables (e.g., humidity). stresses the need to document all modifications to published methods, such as alternative precursor ratios .

How should researchers design experiments to isolate intermediate species during this compound’s decomposition for mechanistic studies?

Advanced Research Question
To capture transient intermediates:

  • Use in-situ spectroscopic techniques : Time-resolved IR or Raman spectroscopy can monitor bond-breaking events in real time.
  • Quench experiments : Rapidly cool samples at decomposition milestones (e.g., 50% mass loss in TGA) and analyze residues via XRD.
  • Isolation under inert matrices : Matrix isolation spectroscopy (e.g., argon matrices at 10 K) stabilizes reactive intermediates for characterization. ’s study on adamantyl tricarbonates demonstrates the utility of quenching to isolate metastable phases .

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